molecular formula C17H16ClNO4 B2920454 2-(5-chloro-2-ethoxy-4-formylphenoxy)-N-phenylacetamide CAS No. 834896-05-8

2-(5-chloro-2-ethoxy-4-formylphenoxy)-N-phenylacetamide

Cat. No.: B2920454
CAS No.: 834896-05-8
M. Wt: 333.77
InChI Key: PYZWKMRBCYNBDS-UHFFFAOYSA-N
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Description

2-(5-chloro-2-ethoxy-4-formylphenoxy)-N-phenylacetamide is a chemical compound with the molecular formula C19H20ClNO4 It is known for its unique structure, which includes a chloro-substituted phenoxy group, an ethoxy group, and a formyl group attached to an acetamide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-chloro-2-ethoxy-4-formylphenoxy)-N-phenylacetamide typically involves the reaction of 5-chloro-2-ethoxy-4-formylphenol with phenylacetamide under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, and a suitable solvent, such as ethanol or methanol. The reaction mixture is heated to reflux for several hours to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to maximize yield and purity while minimizing the production of by-products. Advanced techniques, such as high-performance liquid chromatography (HPLC), are used to monitor the reaction progress and ensure the quality of the final product.

Chemical Reactions Analysis

Types of Reactions

2-(5-chloro-2-ethoxy-4-formylphenoxy)-N-phenylacetamide can undergo various chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The formyl group can be reduced to a hydroxyl group using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Ammonia or primary amines in ethanol.

Major Products Formed

    Oxidation: 2-(5-chloro-2-ethoxy-4-formylphenoxy)-N-phenylacetic acid.

    Reduction: 2-(5-chloro-2-ethoxy-4-hydroxyphenoxy)-N-phenylacetamide.

    Substitution: 2-(5-amino-2-ethoxy-4-formylphenoxy)-N-phenylacetamide.

Scientific Research Applications

2-(5-chloro-2-ethoxy-4-formylphenoxy)-N-phenylacetamide has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is investigated for its potential use as a pharmaceutical intermediate in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and as a precursor for the synthesis of functional materials.

Mechanism of Action

The mechanism of action of 2-(5-chloro-2-ethoxy-4-formylphenoxy)-N-phenylacetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in bacterial cell wall synthesis, leading to antimicrobial effects. Additionally, it may interact with cellular signaling pathways, resulting in anticancer effects.

Comparison with Similar Compounds

2-(5-chloro-2-ethoxy-4-formylphenoxy)-N-phenylacetamide can be compared with other similar compounds, such as:

    2-(5-chloro-2-ethoxy-4-formylphenoxy)acetic acid: This compound has a similar structure but lacks the phenylacetamide group. It is used in different applications, such as in the synthesis of herbicides.

    2-(5-chloro-2-ethoxy-4-formylphenoxy)-N-(2-phenylethyl)acetamide: This compound has an additional phenylethyl group, which may confer different biological activities and applications.

The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

2-(5-chloro-2-ethoxy-4-formylphenoxy)-N-phenylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16ClNO4/c1-2-22-15-8-12(10-20)14(18)9-16(15)23-11-17(21)19-13-6-4-3-5-7-13/h3-10H,2,11H2,1H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PYZWKMRBCYNBDS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C(=C1)C=O)Cl)OCC(=O)NC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16ClNO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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